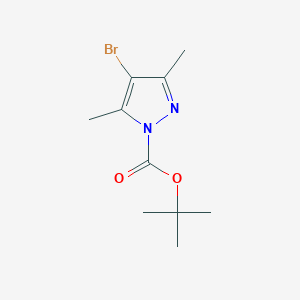![molecular formula C12H16N4 B1522834 Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amin CAS No. 1250392-59-6](/img/structure/B1522834.png)
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amin
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in literature . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . Another synthesis method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The empirical formula of the compound is C5H9N3 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Imidazolderivate wurden umfassend auf ihre antibakteriellen Eigenschaften untersucht. Sie wirken, indem sie auf bakterielle Zellwände abzielen oder essentielle bakterielle Enzyme stören. Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amin könnte auf seine Fähigkeit untersucht werden, das Wachstum von Bakterien zu hemmen, was zur Entwicklung neuer antibakterieller Mittel beitragen könnte .
Antitumoraktivität
Der strukturelle Baustein des Imidazols ist in vielen Verbindungen mit Antitumoraktivität vorhanden. Die Forschung zu this compound könnte sich auf seine Fähigkeit konzentrieren, den Stoffwechsel von Krebszellen zu stören oder die Zellteilung zu hemmen, was zu neuartigen Krebstherapien führen könnte .
Antidiabetische Wirkungen
Imidazolderivate können den Glukosestoffwechsel beeinflussen und haben potenzielle antidiabetische Wirkungen. Die Untersuchung der Rolle dieser Verbindung in Insulin-Signalwegen oder dem Glukosetransport könnte Einblicke in neue Behandlungen für Diabetes liefern .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Imidazolderivaten machen sie zu Kandidaten für die Behandlung entzündlicher Erkrankungen. This compound könnte auf seine Wirksamkeit bei der Reduzierung von Entzündungen durch Modulation der Zytokinproduktion oder Hemmung entzündungsfördernder Enzyme bewertet werden .
Antioxidatives Potenzial
Imidazolverbindungen zeigen oft antioxidative Eigenschaften und schützen Zellen vor oxidativem Stress. Diese Verbindung könnte auf ihre Fähigkeit bewertet werden, freie Radikale abzufangen oder die körpereigenen antioxidativen Abwehrmechanismen zu verstärken .
Antiviren-Anwendungen
Der Imidazolring ist ein gemeinsames Merkmal in antiviralen Medikamenten. Die Forschung zu this compound könnte seine Verwendung bei der Hemmung der Virusreplikation oder als Teil von Kombinationstherapien zur Behandlung von Virusinfektionen umfassen .
Antifungal und Antimycobakterielle Verwendung
Pilz- und Mykobakterieninfektionen stellen erhebliche Behandlungsherausforderungen dar. Imidazolderivate können die Integrität der Zellmembran dieser Krankheitserreger stören. Die Untersuchung dieser Verbindung für solche Anwendungen könnte zur Entwicklung neuer Antimykotika und Antimykobakterien führen .
Chemotherapeutische Synthese
Imidazolderivate sind wichtige Zwischenprodukte bei der Synthese verschiedener Chemotherapeutika. This compound könnte bei der Synthese neuer Verbindungen mit potenziellem chemotherapeutischem Wert verwendet werden .
Wirkmechanismus
Target of Action
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex compound that interacts with various cellular targets. Compounds containing imidazole rings, like this one, are known to interact with a wide range of biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as adding a myristoyl group to the n-terminal glycine residue of certain cellular proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole compounds, such as their solubility, can be influenced by environmental factors such as ph and temperature .
Biochemische Analyse
Biochemical Properties
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as nucleic acids and receptors, influencing their function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine has been shown to affect various cellular processes. It can modulate cell signaling pathways, including those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may influence the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can inhibit their catalytic activity, affecting the metabolism of other substrates. Furthermore, the compound can influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as absorption, distribution, and elimination .
Transport and Distribution
The transport and distribution of ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues can impact its biological activity and therapeutic potential .
Subcellular Localization
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interaction with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERQMQDZNRSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
![(3R,5S)-1-Azido-3,5-bis[(~2~H_3_)methyl]tricyclo[3.3.1.1~3,7~]decane](/img/structure/B1522762.png)
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)




